molecular formula C21H21N3O4S2 B2990289 N-{4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzenesulfonamide CAS No. 922128-79-8

N-{4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzenesulfonamide

Cat. No.: B2990289
CAS No.: 922128-79-8
M. Wt: 443.54
InChI Key: DSBFWOSHYFVDOP-UHFFFAOYSA-N
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Description

N-{4-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a thiazole core linked to a 3,4-dihydroisoquinoline moiety via a ketone-containing ethyl chain.

Properties

IUPAC Name

N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-28-18-6-8-19(9-7-18)30(26,27)23-21-22-17(14-29-21)12-20(25)24-11-10-15-4-2-3-5-16(15)13-24/h2-9,14H,10-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBFWOSHYFVDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with the appropriate starting materials required for constructing the dihydroisoquinoline, thiazole, and sulfonamide groups.

  • Key Steps: : A multistep synthesis is employed, where each functional group is introduced sequentially.

  • Reaction Conditions: : Typical conditions involve the use of organic solvents, catalysts (like palladium on carbon or acids), and precise temperature controls to ensure high yield and purity.

Industrial Production Methods

For large-scale industrial production, the synthesis must be optimized for scalability. This often involves continuous flow reactors, automated systems, and robust purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the dihydroisoquinoline moiety, to form more oxidized products.

  • Reduction: : Reduction reactions can target the sulfonamide or thiazole components.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic ring systems.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Solvents: : DMF, DMSO, or THF depending on the reaction.

Major Products

  • Oxidation can yield N-oxides or sulfoxides.

  • Reduction typically produces amine derivatives.

  • Substitution can lead to various functionalized aromatic compounds.

Scientific Research Applications

N-{4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzenesulfonamide has numerous applications:

  • Chemistry: : Utilized as a building block for creating more complex molecules.

  • Biology: : Explored for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: : Investigated for its therapeutic properties, including anti-inflammatory or anticancer activities.

  • Industry: : Used in the synthesis of advanced materials or specialty chemicals.

Mechanism of Action

The compound's mechanism of action is typically related to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide group is often key in binding to these targets, while the thiazole and dihydroisoquinoline moieties may enhance binding specificity or stability. Pathways often involved include inhibition of enzyme activity or modulation of receptor function, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural elements with other sulfonamide derivatives, particularly in the use of heterocyclic cores (e.g., thiazole, oxadiazole) and sulfonamide linkages. Below is a detailed comparison with analogs identified in the evidence:

Core Heterocycle and Substituent Variations

Compound Name / ID Core Heterocycle Key Substituents Sulfonamide Linkage Notable Features Reference
Target Compound Thiazole 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl, 4-methoxybenzenesulfonamide Direct attachment to thiazole Flexible ethyl-ketone linker; methoxy enhances solubility -
4-(3,4-Dihydroisoquinolin-2-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Oxadiazole 4-Methoxyphenyl, 3,4-dihydroisoquinolin-2-ylsulfonyl Attached to oxadiazole Oxadiazole’s electron-withdrawing nature may alter binding vs. thiazole
4-(3,4-Dihydro-2H-quinolin-1-ylsulfonyl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide Benzothiazole 3-Methylbenzothiazole, 3,4-dihydroquinolin-1-ylsulfonyl Attached to benzothiazole Quinoline vs. isoquinoline alters aromatic interactions; methyl enhances lipophilicity
4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide Thiazolidinone Sec-butyl, phenylpyrazole, dimethylbenzenesulfonamide Attached to thiazolidinone Thioxo and ketone groups may influence redox properties

Physicochemical Properties

  • Solubility : The 4-methoxy group in the target compound may improve aqueous solubility compared to halogenated analogs (e.g., Cl/Br-substituted phenylsulfonyl groups in ).
  • Tautomerism : Unlike triazole derivatives in , which exhibit thione-thiol tautomerism , the target compound’s thiazole core is less prone to tautomeric shifts.

Structural Flexibility and Binding Interactions

  • The dihydroisoquinoline moiety may enhance π-π stacking in biological targets, similar to quinoline derivatives but with distinct regiochemistry .

Key Research Findings and Implications

Heterocycle Impact : Thiazole and oxadiazole cores influence electronic properties and binding modes. Thiazoles are more π-electron-rich, favoring interactions with hydrophobic pockets .

Linker Design : The ethyl-ketone linker in the target compound balances flexibility and stability, contrasting with direct sulfonamide attachments in analogs .

Substituent Effects : Methoxy groups enhance solubility, while halogens (e.g., Cl, Br in ) or lipophilic groups (e.g., sec-butyl in ) modulate membrane permeability .

Biological Activity

N-{4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its synthesis, mechanisms of action, and efficacy against different biological targets.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C19H22N2O4S
  • Molecular Weight : 362.45 g/mol

The chemical structure features a thiazole ring, a methoxybenzenesulfonamide group, and a dihydroisoquinoline moiety, which are significant for its biological activity.

Anticancer Activity

Research has indicated that compounds containing thiazole and isoquinoline derivatives exhibit notable anticancer properties. For instance, studies have demonstrated that derivatives of thiazolidinones and pyrazolines show promising activity against various cancer cell lines.

  • Case Study : A study evaluated a series of thiazolidinone derivatives for their anticancer properties using the National Cancer Institute's (NCI) 60 cell line panel. Compounds similar to this compound showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.64 to 4.58 µM against leukemia cell lines .
CompoundGI50 (µM)Cancer Type
4d2.12Leukemia
4f1.64Leukemia

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their effectiveness against Gram-positive bacteria and fungi.

  • Research Findings : A study found that certain thiazole-containing compounds exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Antiviral Activity

In addition to anticancer and antimicrobial activities, some studies have explored the antiviral potential of similar compounds.

  • Observations : While certain derivatives showed minimal effect on viruses like SARS-CoV and influenza types A and B, the presence of specific substituents on the thiazole ring could enhance antiviral efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often act as enzyme inhibitors by mimicking substrates or binding to active sites.
  • Induction of Apoptosis : Some studies suggest that compounds with similar structures may induce programmed cell death in cancer cells through intrinsic pathways.
  • Disruption of Cellular Signaling : The thiazole ring may interfere with signaling pathways critical for cancer cell proliferation and survival.

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